molecular formula C6H7ClN2O B1588391 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 1004194-08-4

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No. B1588391
M. Wt: 158.58 g/mol
InChI Key: YRGNTRFMFVNZPK-UHFFFAOYSA-N
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Description

“1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone” is a chemical compound with the formula C6H7ClN2O . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide key information about the structural assignments and predominant configuration .

Scientific Research Applications

Antioxidant Properties and Radical Scavenging Activity

Chromones and their derivatives, including pyrazole-linked structures, have been recognized for their antioxidant properties, capable of neutralizing active oxygen and disrupting free radical processes. This activity can delay or inhibit cell impairment leading to various diseases, suggesting potential for therapeutic applications in conditions linked to oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).

Synthetic and Medicinal Perspectives of Pyrazole Derivatives

Methyl-substituted pyrazoles, a category closely related to the queried compound, have shown a wide spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. These derivatives are potent medicinal scaffolds, highlighting the significance of pyrazole nuclei in drug development and the potential for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone to serve as a key intermediate or structural motif in medicinal chemistry (Sharma, Singh, Singh, Kataria, & Kumar, 2021).

Environmental Toxicology and Biodegradation

Research on chlorinated compounds and their biodegradation underlines the environmental impact and remediation strategies for persistent organic pollutants. While not directly related, the study of such compounds' fate in aquatic environments and soil could inform the environmental handling of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and similar structures (Foght, April, Biggar, & Aislabie, 2001).

Heterocyclic Chemistry Innovations

The broader field of heterocyclic chemistry, including the synthesis and application of various heterocyclic compounds like pyrazoles, provides valuable insights into the potential uses of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. Innovations in this area highlight the compound's potential as a building block for creating biologically active molecules or materials with unique properties (Pareek & Kishor, 2015).

properties

IUPAC Name

1-(4-chloro-1-methylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4(10)6-5(7)3-9(2)8-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGNTRFMFVNZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426893
Record name 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

CAS RN

1004194-08-4
Record name 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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